T-2 Toxin Glucuronide

Description

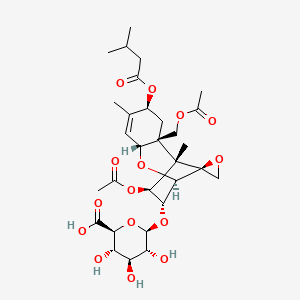

Structure

3D Structure

Properties

Molecular Formula |

C30H42O15 |

|---|---|

Molecular Weight |

642.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S,2R,4S,7R,9R,10R,11S,12S)-11-acetyloxy-2-(acetyloxymethyl)-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H42O15/c1-12(2)7-18(33)42-16-9-29(10-39-14(4)31)17(8-13(16)3)43-25-23(24(41-15(5)32)28(29,6)30(25)11-40-30)45-27-21(36)19(34)20(35)22(44-27)26(37)38/h8,12,16-17,19-25,27,34-36H,7,9-11H2,1-6H3,(H,37,38)/t16-,17+,19-,20-,21+,22-,23+,24+,25+,27-,28+,29+,30-/m0/s1 |

InChI Key |

PGCYSYUZXXMCEY-YYKCUTLBSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |

Origin of Product |

United States |

Biotransformation Pathways and Glucuronide Formation

Primary Metabolic Routes of T-2 Toxin Leading to Conjugated Derivatives

The liver is the primary organ responsible for the metabolism of T-2 toxin after its absorption. mdpi.com The metabolic fate of T-2 toxin involves several key reactions, including hydrolysis, hydroxylation, de-epoxidation, and conjugation. mdpi.comnih.govresearchgate.net These biotransformations result in a variety of metabolites, some of which are subsequently conjugated to form glucuronides.

Phase I metabolism of T-2 toxin primarily involves enzymatic reactions that modify its chemical structure, preparing it for subsequent Phase II conjugation.

The principal and most rapid metabolic transformation of T-2 toxin across various animal species is the hydrolysis of its ester groups. nih.govacs.orgwikipedia.org The primary reaction is the deacetylation at the C-4 position, which results in the formation of HT-2 toxin. nih.govacs.org This conversion is so significant that HT-2 toxin is often the predominant metabolite found in vivo. mdpi.com Further hydrolytic reactions can occur, leading to the formation of other metabolites such as neosolaniol (B1681912) (NEO), T-2 triol, and T-2 tetraol. researchgate.netnih.govbioaustralis.com Carboxylesterases are the enzymes responsible for catalyzing the hydrolysis of T-2 toxin to HT-2 in white blood cells and to neosolaniol in red blood cells. wikipedia.org

| Parent Compound | Metabolic Reaction | Primary Metabolite(s) |

|---|---|---|

| T-2 Toxin | Deacetylation at C-4 | HT-2 Toxin |

| T-2 Toxin | Hydrolysis of ester groups | Neosolaniol, T-2 Triol, T-2 Tetraol |

Following or in parallel with hydrolysis, T-2 toxin and its metabolites can undergo hydroxylation. This process is catalyzed by the cytochrome P-450-dependent monooxygenase system found in hepatic microsomes. nih.gov The hydroxylation of T-2 toxin can produce 3′-hydroxy-T-2 toxin (3′-OH-T-2), while the hydroxylation of its deacetylated metabolite, HT-2 toxin, yields 3′-hydroxy-HT-2 toxin (3′-OH-HT-2). nih.govingentaconnect.com

Significant metabolic differences have been observed among species. For instance, 3′-OH-T-2 is the main hydroxylated product in chickens, cows, and rats, whereas 3′-OH-HT-2 is the primary hydroxylated metabolite in goats, swine, and humans. mdpi.comnih.gov In rats and chickens, T-2 is first hydrolyzed to HT-2, which then undergoes hydroxylation to produce 3′-OH-HT-2. mdpi.com

De-epoxidation is another crucial biotransformation pathway for T-2 toxin. nih.govresearchgate.net This reaction targets the 12,13-epoxy ring, which is a key structural feature responsible for the toxicity of trichothecenes. researchgate.netresearchgate.net The cleavage of this epoxide group is considered an important detoxification mechanism, as it significantly reduces the toxin's biological activity. nih.gov This pathway is particularly prominent in ruminants, where microbial activity in the rumen contributes to the de-epoxidation and de-acetylation of the T-2 toxin, rendering them more resistant to its effects. nih.gov

Phase II metabolism involves the conjugation of T-2 toxin and its Phase I metabolites with endogenous molecules. nih.govdrughunter.com Glucuronidation is a major Phase II pathway where glucuronic acid is attached to the toxin or its metabolites. mdpi.comresearchgate.netresearchgate.net This process is mediated by uridine (B1682114) 5'-diphospho (UDP)-glucuronosyltransferases (UGTs). drughunter.com The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the metabolites, which facilitates their excretion from the body, primarily through bile and urine. researchgate.netnih.gov

Several specific glucuronide conjugates of T-2 toxin and its metabolites have been identified. In vitro studies using liver microsomes from various species have characterized these Phase II products. mdpi.comacs.org The primary sites for glucuronidation are the available hydroxyl groups on the toxin and its metabolites.

Key identified glucuronide metabolites include:

T-2-3-glucuronide (T-2-3-GlcA)

HT-2-3-glucuronide (HT-2-3-GlcA)

HT-2-4-glucuronide (HT-2-4-GlcA) mdpi.comresearchgate.net

Species-specific patterns of glucuronidation have been noted. mdpi.comnih.gov For example, T-2-3-GlcA is the major glucuronidation product in cows and goats. mdpi.comresearchgate.net In contrast, HT-2-3-GlcA is the predominant glucuronide metabolite in humans, pigs, mice, and rats. mdpi.comacs.orgresearchgate.net In human liver microsomes, HT-2-3-glucuronide can account for about half of the quantified metabolites. acs.org Studies on isolated perfused rat livers have demonstrated that HT-2 toxin is mainly excreted into the bile as glucuronide conjugates. nih.gov Minor glucuronide forms of T-2 triol have also been detected. nih.gov The direct analysis of these glucuronides, rather than indirect measurement after enzymatic hydrolysis, has been made possible through the enzymatic synthesis of standards for use in liquid chromatography-tandem mass spectrometry (LC–MS/MS). acs.org

| Glucuronide Metabolite | Parent Compound(s) | Species with Predominant Formation |

|---|---|---|

| T-2-3-glucuronide (T-2-3-GlcA) | T-2 Toxin | Cows, Goats mdpi.comresearchgate.net |

| HT-2-3-glucuronide (HT-2-3-GlcA) | HT-2 Toxin | Humans, Pigs, Mice, Rats mdpi.comacs.orgresearchgate.net |

| HT-2-4-glucuronide (HT-2-4-GlcA) | HT-2 Toxin | Identified in pig liver microsomes researchgate.net |

Phase II Conjugation: Glucuronidation of T-2 Toxin and Its Phase I Metabolites

Enzymatic Mechanisms of Glucuronidation

Glucuronidation is a detoxification reaction catalyzed by a superfamily of enzymes that transfer glucuronic acid from a high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate. xcode.lifenih.gov This process occurs primarily in the liver. xcode.life

The UDP-glucuronosyltransferase (UGT) enzyme superfamily is responsible for the glucuronidation reaction. nih.govmdpi.com These membrane-bound enzymes are located mainly in the endoplasmic reticulum of liver cells and other tissues. xenotech.comyoutube.com UGTs catalyze the covalent binding of glucuronic acid to substrates containing hydroxyl, carboxyl, amine, or thiol functional groups. mdpi.com In the context of T-2 toxin metabolism, UGTs conjugate glucuronic acid to the hydroxyl groups on T-2 and its hydrolyzed metabolite, HT-2. The specific UGT isoforms involved in the formation of T-2 and HT-2 glucuronides can vary between species, leading to the observed differences in metabolic profiles. nih.gov

Microsomal glucuronyl transferases are the UGT enzymes situated within the liver's microsomal fraction. nih.gov These enzymes are central to the Phase II metabolism of T-2 toxin, facilitating the synthesis of T-2 and HT-2 toxin glucuronides. nih.govacs.org Conversely, β-glucuronidases are enzymes that can hydrolyze the glucuronide conjugates, cleaving the glucuronic acid moiety and releasing the parent aglycone (e.g., T-2 or HT-2). nih.gov This reverse reaction can occur in the gut by the action of intestinal microflora, potentially leading to the enterohepatic recirculation of the toxins, which could extend the duration of exposure. researchgate.net The efficiency of hydrolysis can vary depending on the source of the β-glucuronidase enzyme (e.g., from Helix pomatia, bovine liver, or Escherichia coli). nih.govacs.org

Interplay of Cytochrome P450 Enzymes and Carboxylesterases in T-2 Toxin Biotransformation

The formation of T-2 toxin glucuronides is intrinsically linked to the preceding Phase I metabolic reactions, which are primarily mediated by carboxylesterases and cytochrome P450 (CYP) enzymes. wikipedia.org

Carboxylesterases are the primary enzymes responsible for the initial and most significant metabolic step for T-2 toxin: hydrolysis. wikipedia.org They rapidly deacetylate T-2 toxin at the C-4 position to form its major metabolite, HT-2 toxin. nih.gov This reaction is a crucial detoxification step and creates the primary substrate for subsequent glucuronidation into HT-2-3-GlcA and HT-2-4-GlcA.

| Enzyme Family | Specific Enzyme Type | Role in T-2 Toxin Metabolism | Resulting Substrate for Glucuronidation |

|---|---|---|---|

| Phase I Enzymes | Carboxylesterases | Hydrolysis (deacetylation) of T-2 toxin at C-4. nih.gov | HT-2 Toxin |

| Phase I Enzymes | Cytochrome P450 (e.g., CYP3A4) | Hydroxylation of the isovaleryl group. mdpi.comnih.gov | 3'-OH-T-2, 3'-OH-HT-2 |

| Phase II Enzymes | UDP-Glucuronosyltransferases (UGTs) | Conjugation of glucuronic acid to hydroxyl groups. | Not Applicable (Final Product) |

| Other | β-Glucuronidases | Hydrolysis of glucuronide conjugates back to aglycones. nih.gov | T-2 Toxin, HT-2 Toxin (re-released) |

In Vitro and In Vivo Glucuronidation Studies Across Biological Systems

Extensive research has been conducted to understand the glucuronidation of T-2 toxin in various biological systems. These studies, encompassing both in vitro and in vivo models, have revealed significant species-specific differences in the rate and profile of T-2 toxin glucuronide formation.

The metabolism of T-2 toxin, particularly its glucuronidation, varies significantly among different animal species. These differences are attributed to variations in the expression and activity of UGT enzymes.

Bovine Systems: In bovine liver homogenates, T-2 toxin is primarily metabolized to HT-2 toxin. While glucuronidation is a recognized pathway for T-2 toxin and its metabolites in ruminants, specific quantitative data on the formation of this compound in bovine systems from in vitro studies is limited. In vivo, glucuronide conjugates are major metabolites excreted.

Caprine Systems: Information regarding the specific patterns of this compound formation in goats is not extensively detailed in the available literature. However, it is expected to follow the general mammalian pattern of hydrolysis to HT-2 toxin followed by glucuronidation.

Porcine Systems: In pigs, T-2 toxin is extensively metabolized. In vitro studies using pig liver microsomes have shown the formation of this compound, HT-2-3-glucuronide, and a newly identified isomer, HT-2-4-glucuronide. Glucuronide conjugates of T-2 toxin and its metabolites are readily detected in the bile and urine of swine.

Murine Systems: In rats and mice, T-2 toxin is rapidly metabolized. Studies with rat and mouse liver microsomes demonstrate a distinct pattern of glucuronidation, with the formation of both this compound and HT-2 toxin glucuronides.

Interactive Data Table: Species-Specific Glucuronidation of T-2 Toxin in Liver Microsomes

| Species | Primary Glucuronide Metabolites Identified | Key Research Findings |

| Bovine | HT-2 Toxin Glucuronides (presumed) | Primarily metabolized to HT-2 toxin in liver homogenates; glucuronides are major excreted metabolites in vivo. |

| Caprine | Data Not Available | Expected to follow general mammalian metabolic pathways. |

| Porcine | This compound, HT-2-3-glucuronide, HT-2-4-glucuronide | HT-2-4-glucuronide was identified as a new metabolite in pig liver microsomes. |

| Murine (Rat & Mouse) | This compound, HT-2 Toxin Glucuronides | Shows a distinct species-specific pattern of glucuronidation. |

| Avian (Chicken) | Data Not Available on specific glucuronides | Metabolism in liver microsomes can be slower compared to mammals. |

The biotransformation of T-2 toxin into its glucuronide conjugate occurs at specific subcellular and anatomical locations.

Hepatic Microsomes: The endoplasmic reticulum of liver cells, isolated as the microsomal fraction, is a primary site for glucuronidation. Hepatic microsomes contain a high concentration of UGTs, the enzymes that catalyze the conjugation of glucuronic acid to T-2 toxin and its metabolites.

Liver S9 Fractions: The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. Comparative proteomic analyses have shown that while UGTs are present in both fractions, their concentration is significantly higher in liver microsomes. Consequently, the rate of glucuronidation is generally higher in microsomal preparations compared to S9 fractions.

Intestinal Microflora: The microorganisms residing in the gastrointestinal tract can also metabolize T-2 toxin. While the intestinal microbiota is known to deacetylate and deepoxidate T-2 toxin, its direct role in the formation of this compound is less clear. However, the gut microbiota possesses β-glucuronidase activity, which can deconjugate T-2 toxin glucuronides that are excreted into the intestine via bile, potentially leading to reabsorption of the more toxic parent compound.

Interactive Data Table: Site-Specific Biotransformation Leading to this compound

| Biological System | Role in Glucuronidation | Key Research Findings |

| Hepatic Microsomes | Primary site of glucuronidation | High concentration of UGT enzymes responsible for the formation of this compound. |

| Liver S9 Fractions | Contains enzymes for glucuronidation | UGT concentration and glucuronidation activity are generally lower than in hepatic microsomes. |

| Intestinal Microflora | Indirect role | Primarily involved in deconjugation of T-2 toxin glucuronides via β-glucuronidase activity, which can lead to enterohepatic recirculation. |

Microbial and Plant-Mediated Conjugation of T-2 Toxin (e.g., Glucosylation as a Related Biotransformation)

In addition to glucuronidation in animals, T-2 toxin can undergo conjugation reactions mediated by microbes and plants, with glucosylation being a prominent example.

Microbial Conjugation: Certain yeasts, such as those from the Trichomonascus clade, are capable of biotransforming T-2 toxin into T-2 toxin 3-glucoside. This microbial glucosylation is a detoxification pathway, as the resulting glucoside is less toxic than the parent T-2 toxin. Other microbial transformations of T-2 toxin include acetylation and de-isovalerylation.

Plant-Mediated Conjugation: Plants can also metabolize T-2 toxin as a defense mechanism against this phytotoxic compound. The primary conjugation reaction in plants is glucosylation, leading to the formation of "masked mycotoxins" like T-2 toxin-3-glucoside. These glucosides are less toxic to the plant, but they can be hydrolyzed back to the parent toxin in the digestive tract of animals that consume contaminated plants, posing a food safety concern.

Interactive Data Table: Microbial and Plant-Mediated Conjugation of T-2 Toxin

| Organism Type | Conjugation Pathway | Resulting Compound | Significance |

| Microbes (Yeast) | Glucosylation | T-2 Toxin 3-Glucoside | Detoxification pathway; the glucoside is less toxic. |

| Plants | Glucosylation | T-2 Toxin 3-Glucoside ("Masked Mycotoxin") | Plant defense mechanism; can be hydrolyzed back to T-2 toxin in the digestive tract of animals. |

Analytical Methodologies for T 2 Toxin Glucuronide and Associated Metabolites

Advanced Chromatographic and Spectrometric Techniques for Identification and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the specific and sensitive analysis of T-2 toxin glucuronide. These techniques allow for the direct identification and quantification of the intact conjugate, distinguishing it from the parent toxin and other metabolites.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, UHPLC-Q-Orbitrap-HRMS)

Liquid chromatography paired with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the direct analysis of T-2 toxin glucuronides. Researchers have successfully developed and applied LC-MS/MS methods to analyze these metabolites in various biological matrices, such as liver microsomes and urine. nih.govnih.gov This approach circumvents the need for hydrolysis, allowing for the direct measurement of the conjugated mycotoxin. For instance, a method was developed for the direct analysis of T-2 toxin, HT-2 toxin, and their respective glucuronides in incubations with rat, mouse, pig, and human liver microsomes. nih.govacs.org

Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), particularly with analysers like the Quadrupole-Orbitrap (Q-Orbitrap), offers enhanced analytical capabilities. nih.govunina.it UHPLC provides superior chromatographic resolution and speed, while HRMS delivers high mass accuracy and sensitivity, which is invaluable for identifying and confirming metabolites, especially when authentic standards are unavailable. unina.it This technology has been pivotal in human biomonitoring studies to investigate the metabolic profile of T-2 toxin in urine samples, allowing for the tentative identification of phase II metabolites like T-2-3-Glucuronide (T-2-3-GlcA), HT-2-3-Glucuronide (HT-2-3-GlcA), and HT-2-4-Glucuronide (HT-2-4-GlcA). nih.gov The high resolving power of Orbitrap MS helps to distinguish between isobaric interferences in complex matrices. mdpi.comnih.gov

Table 1: Example LC-MS/MS Parameters for T-2 Toxin and Related Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| T-2 Toxin | 484 | 305 | APCI (+) |

| HT-2 Toxin | 442 | 263 | APCI (+) |

| T-2 Toxin Glucoside | 646 | 263 | APCI (+) |

| HT-2 Toxin Glucoside | 604 | 323 | APCI (+) |

Note: This table provides example parameters based on published methods for T-2 toxin and its glucoside, which are structurally similar to glucuronides. mdpi.com Actual parameters for glucuronides would require specific optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for mycotoxin analysis. However, its application for intact glucuronide conjugates is limited due to their low volatility and thermal instability. mdpi.com Direct analysis of this compound via GC-MS is not feasible. Instead, GC-MS methods typically rely on an indirect approach that involves the hydrolysis of the glucuronide conjugate back to its aglycone (e.g., HT-2 toxin). nih.gov This cleavage step is usually performed enzymatically using β-glucuronidases. nih.gov Following hydrolysis, the resulting aglycone is then derivatized to increase its volatility and thermal stability before being injected into the GC-MS system. mdpi.comnih.gov This multi-step process can introduce variability and only provides a measurement of the total aglycone concentration, not the individual contribution from the glucuronide conjugate.

Immunoanalytical Detection Strategies for Glucuronide Conjugates

Immunoassays offer a rapid and high-throughput screening alternative to chromatographic methods. Their effectiveness for this compound, however, is highly dependent on the specificity of the antibodies used.

Enzyme-Linked Immunosorbent Assays (ELISAs) and Antibody Development

Enzyme-Linked Immunosorbent Assays (ELISAs) are common immunoanalytical formats used for mycotoxin detection. mzfoodtest.comhygiena.com The development of an effective ELISA for this compound requires the production of antibodies that can specifically recognize the conjugate. While research has focused more on the T-2 toxin glucoside, the principles are directly applicable. To generate antibodies, the "masked" mycotoxin (the glucoside or glucuronide) is conjugated to a larger carrier protein, such as keyhole limpet hemocyanin, to make it immunogenic. nih.govresearchgate.net This conjugate is then used to immunize animals (typically mice) to produce monoclonal antibodies. nih.govresearchgate.net Subsequent screening identifies hybridoma cell lines that produce antibodies with the desired sensitivity and specificity for the target analyte. nih.govresearchgate.net These antibodies can then be used to develop competitive ELISA formats for quantitative or semi-quantitative analysis. hygiena.com

Considerations for Cross-Reactivity in Immunoassays

A critical factor in the utility of any immunoassay is cross-reactivity, which defines the extent to which the antibody binds to compounds other than the target analyte. For this compound, it is crucial to assess the cross-reactivity with the parent T-2 toxin, its primary metabolite HT-2 toxin, and other related forms. nih.gov

Studies on antibodies developed against the structurally similar T-2 toxin-glucoside have shown varied cross-reactivity profiles. For example, one monoclonal antibody (Mab 2-13) developed against T-2 toxin-α-glucoside demonstrated strong recognition of both the glucoside and the parent T-2 toxin, making it suitable for simultaneous detection. acs.org In contrast, a commercial ELISA kit for T-2/HT-2 toxin showed poor cross-reactivity (around 16%) with the naturally occurring T-2 toxin-α-glucoside, indicating it would significantly under-report the presence of this masked form. acs.orgresearchgate.net This highlights that antibodies can be highly specific, sometimes distinguishing between different anomers (α- and β-glucosides) of the same conjugate. acs.org Such variability underscores the necessity of thorough validation to understand what an immunoassay is truly measuring. mdpi.com

Table 2: Example Cross-Reactivity of Different Immunoassays with T-2 Toxin Glucosides

| Immunoassay | Analyte | Cross-Reactivity (%) (Relative to T-2 Toxin) |

|---|---|---|

| Mab 2-13 ELISA | T-2 Toxin-α-glucoside | 108 ± 5.7 |

| T-2 Toxin-β-glucoside | 56.9 ± 1.6 | |

| Commercial T-2/HT-2 Kit | T-2 Toxin-α-glucoside | 16.0 ± 2.0 |

| T-2 Toxin-β-glucoside | 45.5 ± 4.0 |

Data sourced from a study on T-2 toxin glucosides, demonstrating the variability in antibody recognition. acs.org

Challenges in this compound Metabolite Quantification

The accurate quantification of this compound is beset by several significant challenges that researchers must navigate.

Lack of Commercial Standards: A primary obstacle is the scarcity of commercially available, certified analytical standards for this compound and its isomers. acs.org This necessitates that laboratories undertake complex and labor-intensive enzymatic or chemical synthesis to produce their own reference materials, which is essential for method development, validation, and accurate quantification in LC-MS based methods. nih.govacs.org

Indirect Analysis Limitations: Methods that rely on indirect analysis, such as GC-MS, require a hydrolysis step to cleave the glucuronic acid moiety. nih.gov The efficiency of this enzymatic hydrolysis can be variable, depending on the specific β-glucuronidase enzyme used (e.g., from Helix pomatia, bovine liver, or Escherichia coli) and the reaction conditions. nih.govacs.org Incomplete hydrolysis will lead to an underestimation of the total amount of the conjugated toxin.

Deconjugation and Reversibility: The glucuronidation process is not always a permanent endpoint. The glucuronide conjugate can be hydrolyzed back to the parent toxin by β-glucuronidases present in tissues or produced by gut microflora. This potential for deconjugation complicates toxicological assessments, as it can result in enterohepatic circulation, prolonging the exposure to the active toxin.

Matrix Effects: In complex biological samples like urine or food extracts, matrix components can interfere with the ionization process in mass spectrometry, leading to either signal suppression or enhancement. acs.org This can significantly impact the accuracy and precision of quantification, requiring careful sample preparation and the use of matrix-matched calibrants or stable isotope-labeled internal standards to compensate for these effects.

Immunoassay Specificity: As discussed, the high degree of variability in antibody cross-reactivity poses a major challenge. An assay may either fail to detect the glucuronide conjugate or be unable to differentiate it from the parent toxin, leading to either under-reporting or an inability to assess the specific contribution of the conjugated form to the total toxin burden. mdpi.comacs.org

Dearth of Commercial Analytical Standards for Direct Quantification

A significant impediment to the direct and accurate quantification of this compound is the scarcity of commercially available analytical standards. nih.govresearchgate.net Certified reference materials are essential for method validation, calibration, and quality control in analytical chemistry. The lack of these standards for this compound means that laboratories must often resort to indirect methods of analysis or undertake the complex process of synthesizing their own standards. This situation hampers the ability to conduct routine monitoring and establish regulatory limits for this specific metabolite. Research on masked mycotoxins, including this compound, is consequently hindered by this nonavailability of calibrants. nih.gov While standards for the parent T-2 toxin are available, the conjugated forms, which may contribute significantly to the total toxic load, often go unquantified. romerlabs.comsigmaaldrich.comr-biopharm.com

Impact of Matrix Effects and Signal Suppression in Mass Spectrometry

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for mycotoxin analysis due to its high sensitivity and selectivity. nih.govtrilogylab.com However, its quantitative performance can be significantly affected by matrix effects, especially when using electrospray ionization (ESI). semanticscholar.orgqascf.com Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement.

In the analysis of this compound in complex matrices such as cereals, feed, and biological fluids, co-extracted components like salts, lipids, and carbohydrates can interfere with the ionization of the target analyte. semanticscholar.orgqascf.com This interference can lead to an underestimation of the mycotoxin concentration and compromise the accuracy and reliability of the results. For instance, studies on various mycotoxins in complex feed and spice matrices have demonstrated significant signal suppression. semanticscholar.orgqascf.com To mitigate these effects, various strategies are employed, including extensive sample clean-up, the use of matrix-matched calibrants, or the application of stable isotope-labeled internal standards. semanticscholar.orgnih.govchromatographyonline.com

Limitations of Indirect Analysis via Enzymatic Cleavage

Given the lack of standards for direct quantification, a common approach for estimating the concentration of this compound is indirect analysis. This method involves the enzymatic hydrolysis of the glucuronide conjugate back to its parent aglycone (T-2 toxin or its metabolite, HT-2 toxin) using β-glucuronidase enzymes. The liberated aglycone is then quantified using standard analytical methods.

However, this indirect approach has several critical limitations:

Incomplete Hydrolysis: The efficiency of enzymatic cleavage can be variable and incomplete, depending on the enzyme source (e.g., Helix pomatia, bovine liver, Escherichia coli) and the specific structure of the glucuronide. nih.govnih.gov This can lead to an underestimation of the total glucuronide concentration.

Lack of Specificity: Enzymatic hydrolysis does not distinguish between different glucuronide isomers. For example, HT-2 toxin can be glucuronidated at different positions, but enzymatic cleavage yields the same HT-2 toxin molecule, losing valuable information about the specific conjugates present. nih.govscispace.com

Increased Sample Handling: The additional enzymatic incubation step increases sample processing time and introduces a potential source of analytical error. nih.gov

Matrix Interference: The enzymatic reaction itself can be influenced by components within the sample matrix, further affecting the accuracy of the final result.

Methodological Advancements for Enhanced Detection and Characterization

To overcome the challenges associated with the analysis of this compound, significant research has focused on developing advanced analytical methodologies. These advancements aim to enable direct analysis and provide a more comprehensive understanding of T-2 toxin metabolism.

Enzymatic Synthesis and Purification of Glucuronide Standards for Direct Analysis

A pivotal advancement in the direct analysis of T-2 toxin glucuronides has been the development of methods for their enzymatic synthesis. nih.govresearchgate.net By utilizing in vitro systems, typically involving liver microsomes from various species (such as rat, mouse, pig, and human), researchers can produce T-2 toxin and HT-2 toxin glucuronides. researchgate.netnih.gov These microsomes contain the necessary UDP-glucuronosyltransferase (UGT) enzymes that catalyze the conjugation of glucuronic acid to the mycotoxins.

The synthesized glucuronides can then be purified using techniques like high-performance liquid chromatography (HPLC). Subsequent structure elucidation and confirmation are performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov This approach has not only allowed for the production of analytical standards for known glucuronides but has also led to the identification of novel metabolites, such as HT-2 toxin 4-glucuronide. nih.gov The availability of these purified standards is crucial for the development and validation of direct LC-MS/MS methods, enabling accurate quantification and a better understanding of species-specific metabolism. nih.gov

| Step | Description | Key Components/Techniques | Outcome |

|---|---|---|---|

| Incubation | In vitro reaction to conjugate glucuronic acid with the T-2 toxin or its metabolites. | Liver Microsomes (source of UGT enzymes), T-2/HT-2 Toxin, UDPGA (Uridine 5'-diphosphoglucuronic acid) | Reaction mixture containing parent toxins and their glucuronide conjugates. |

| Purification | Isolation of the synthesized glucuronide metabolites from the reaction mixture. | High-Performance Liquid Chromatography (HPLC) | Purified this compound and/or Hthis compound isomers. |

| Structure Elucidation | Confirmation of the chemical structure of the purified metabolites. | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Confirmed analytical standards of specific glucuronide conjugates. |

Application of High-Resolution Mass Spectrometry for Untargeted Metabolite Profiling

The application of high-resolution mass spectrometry (HRMS) has revolutionized the study of mycotoxin metabolism. nih.govqub.ac.uk Instruments such as Quadrupole-Orbitrap (Q-Orbitrap) and Quadrupole Time-of-Flight (Q-TOF) provide high mass accuracy and resolving power, enabling the detection and identification of unknown metabolites without the need for authentic standards. nih.govacs.orgnih.gov

In the context of T-2 toxin, untargeted and suspect screening approaches using LC-HRMS allow for a comprehensive profiling of metabolites in complex biological samples. nih.govnih.gov By comparing exposed samples to control samples, researchers can identify potential biotransformation products based on their accurate mass and isotopic patterns. acs.orgnih.gov Subsequent fragmentation analysis (MS/MS) provides structural information that aids in the putative identification of these metabolites. researchgate.net This powerful technique has been instrumental in identifying a wide range of T-2 and HT-2 toxin metabolites in human urine and in planta, including various hydroxylated and glucosylated forms, providing a more complete picture of T-2 toxin's metabolic fate. nih.govacs.orgnih.gov

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| Tandem Mass Spectrometry (LC-MS/MS) | Targeted quantification of known analytes. | High sensitivity and selectivity for pre-defined compounds. mdpi.com | Requires authentic analytical standards for each analyte. Not suitable for discovering unknown metabolites. |

| High-Resolution Mass Spectrometry (LC-HRMS) | Untargeted and suspect screening for metabolite identification and profiling. | Enables detection and putative identification of unknown metabolites without standards. nih.govacs.org Provides high mass accuracy. Allows for retrospective data analysis. nih.gov | Quantification without standards is semi-quantitative at best. Data processing can be complex. |

Ecological and Environmental Relevance of T 2 Toxin Glucuronide

Occurrence of T-2 Toxin Glucuronide in Contaminated Food and Feed Commodities

This compound, a modified form of the parent mycotoxin T-2 toxin, has been identified in various cereal grains that are staple components of food and feed systems worldwide. The T-2 toxin itself is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium fungi, which commonly infect grains such as oats, wheat, barley, and maize, particularly in temperate climates. drbata.comnih.govresearchgate.net The presence of the parent toxin is a prerequisite for the formation of its modified, or "masked," forms within the plant.

Plants, as part of their natural defense mechanism against foreign compounds (xenobiotics) like mycotoxins, metabolize them into more polar, water-soluble compounds. nih.govrsc.org This process often involves conjugation with sugars, such as glucose, leading to the formation of glycosides like T-2 toxin glucoside (often referred to generally alongside glucuronides as a conjugated form). rsc.orgnih.gov Research has confirmed the presence of T-2 toxin glucosides in naturally contaminated agricultural commodities.

Key research findings indicate:

Wheat and Oats: These cereals are frequently contaminated with T-2 toxin and are primary commodities where its glucosylated derivatives have been detected. nih.govscienceopen.com Studies have identified the naturally occurring form in these grains as T-2 toxin-α-glucoside. nih.govacs.org The presence of these masked forms means that routine testing for only the parent T-2 toxin can lead to an underestimation of the total contamination level. nih.gov

Barley: In addition to wheat and oats, related masked mycotoxins like HT-2 toxin-3-O-β-glucoside (a derivative of HT-2, the primary metabolite of T-2 toxin) have been quantified in naturally contaminated barley at concentrations up to 300 μg/kg. nih.gov The co-occurrence of T-2 and HT-2 toxins is common, and their glucosylated forms are also expected to appear together. mdpi.com

Maize: While T-2 toxin is found in maize, the prevalence can vary significantly by region. drbata.comresearchgate.net The potential for this compound to occur in maize exists wherever the parent toxin is produced by fungal infection.

The concentration of this compound in these commodities is variable and depends on the level of initial contamination with the parent toxin, the specific plant species and variety, and environmental conditions. The development of advanced analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), has been crucial for the detection and identification of these previously hidden contaminants. rsc.orgnih.gov

Table 1: Documented Occurrence of T-2 Toxin Glucoside in Agricultural Commodities

| Commodity | Form Detected | Analytical Method | Reference |

|---|---|---|---|

| Oats | T-2 toxin-α-glucoside | LC-MS/MS | nih.gov |

| Wheat | T-2 toxin-α-glucoside | LC-MS/MS | rsc.orgnih.gov |

| Barley | HT-2 toxin-3-O-β-glucoside* | LC-HRMS | nih.gov |

| Maize | Potential for occurrence | - | drbata.comresearchgate.net |

Note: HT-2 toxin is a primary metabolite of T-2 toxin. Its glucoside is a closely related masked mycotoxin.

Conceptualization of this compound as a "Masked Mycotoxin" in Agricultural Systems

This compound is classified as a "masked mycotoxin." nih.govnih.gov This term refers to mycotoxin derivatives that are not detected by conventional analytical methods because their chemical structure has been modified by the infected plant. nih.govagriculturejournals.cz These modifications pose a significant challenge to food and feed safety assessments.

The conceptualization of this compound as a masked mycotoxin is based on several key characteristics:

Formation via Plant Metabolism: When Fusarium fungi infect a crop and produce T-2 toxin, the plant's enzymes can recognize it as a toxic substance. rsc.org To detoxify and compartmentalize the toxin, the plant attaches a polar molecule, such as a sugar (glucose), to the mycotoxin. rsc.orgagriculturejournals.cz This enzymatic conjugation reaction transforms T-2 toxin into T-2 toxin glucoside, rendering it more water-soluble and less immediately toxic to the plant's cells. rsc.orgnih.gov

Evasion of Routine Detection: Standard analytical methods are typically designed to detect the specific chemical structure of the parent mycotoxin (e.g., T-2 toxin). nih.gov The addition of a glucoside moiety alters the polarity, solubility, and molecular mass of the T-2 toxin, preventing its detection by these routine tests. mdpi.com This leads to a potential underestimation of the total mycotoxin load in a given food or feed sample. nih.gov

The presence of masked mycotoxins like this compound complicates risk assessment, as current regulations and safety limits are typically based only on the concentration of the parent mycotoxins. nih.gov The scientific community is increasingly recognizing the need to monitor both parent mycotoxins and their masked forms to accurately assess the risk to human and animal health from contaminated agricultural products. nih.govnih.gov

Table 2: Characteristics of this compound as a Masked Mycotoxin

| Characteristic | Description | Implication for Agricultural Systems |

|---|---|---|

| Origin | Formed by the metabolic processes of infected plants (e.g., wheat, oats) as a detoxification response to the parent T-2 toxin. rsc.orgnih.gov | Occurs post-infection in the field; its presence is linked to the contamination level of the parent toxin. |

| Chemical Nature | A conjugate of T-2 toxin and a sugar molecule (glucose), making it more polar and water-soluble than the parent toxin. nih.govagriculturejournals.cz | Escapes detection by routine analytical methods designed for the less polar parent T-2 toxin. nih.govmdpi.com |

| Toxicological Relevance | Can be hydrolyzed back to the toxic parent T-2 toxin during mammalian digestion. nih.govagriculturejournals.cz | Contributes to the total toxic load, posing a hidden risk to animal and human health that is not accounted for by current safety standards. nih.gov |

| Detection Challenge | Requires more sophisticated analytical techniques (e.g., LC-MS/MS) for identification and quantification. nih.gov | Routine food and feed screening may report falsely low or negative results for mycotoxin contamination. |

Future Research Directions and Methodological Advancements

Development of Certified Reference Materials and Comprehensive Analytical Standards for T-2 Toxin Glucuronide

A significant bottleneck in the accurate quantification and toxicological assessment of this compound is the lack of commercially available certified reference materials (CRMs) and analytical standards. nih.govmdpi.com While CRMs have been developed for the parent compounds, T-2 and HT-2 toxins, in matrices like oat flakes nih.gov, their conjugated metabolites have not received the same attention. Researchers often must resort to the enzymatic synthesis of T-2 and HT-2 toxin glucuronides, typically using liver microsomes, to generate in-house standards for research purposes. acs.orgnih.gov

The development of CRMs for this compound is essential for:

Method Validation: To ensure the accuracy and reliability of analytical methods used for detecting these metabolites in complex biological and food matrices.

Quality Control: To allow laboratories to perform quality assurance and quality control, ensuring consistency and comparability of data across different studies. nih.gov

Direct Quantification: To move beyond indirect analysis, which often relies on enzymatic cleavage of the glucuronide moiety by β-glucuronidase, a step that can introduce variability and inaccuracies. acs.org

Future efforts must prioritize the chemical synthesis and purification of this compound and its isomers (e.g., HT-2-3-glucuronide and HT-2-4-glucuronide) to produce high-purity standards. Following this, the development of matrix-matched CRMs would be the next critical step, enabling more precise exposure assessments and toxicological studies.

Refinement of High-Resolution Mass Spectrometry Techniques for Sensitive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for studying the metabolism of T-2 toxin. mdpi.com It is especially valuable for identifying metabolites like this compound when analytical standards are lacking. nih.govunina.it Techniques such as ultra-high performance liquid chromatography (UHPLC) coupled to Q-Orbitrap-HRMS allow for the characterization of the complete metabolic profile of T-2 toxin in biological samples. nih.govmdpi.comnih.gov

Future refinements in this area should focus on:

Untargeted Metabolomics: Employing stable isotopic labeling and untargeted metabolic profiling to discover novel and previously uncharacterized glucuronide conjugates in various biological systems. nih.gov

Increased Sensitivity and Accuracy: Improving instrumentation and analytical workflows to detect and accurately measure trace levels of this compound and its isomers in complex matrices like urine and plasma. nih.govnih.gov HRMS systems can achieve high mass accuracy with errors below 2 ppm, which is crucial for the putative identification of metabolites. nih.gov

Advanced Data Processing: Developing more sophisticated data processing tools to streamline the identification of metabolite features from complex HRMS datasets, facilitating faster and more reliable annotation of glucuronide conjugates. nih.govacs.org

The application of refined HRMS techniques will continue to be critical for exploring the full spectrum of T-2 toxin metabolites, thereby providing a more complete picture for exposure assessment studies. mdpi.comunina.it

Advanced Investigations into Interspecies and Interindividual Variability in Glucuronidation Pathways

Significant differences in the metabolism of T-2 toxin have been observed across various species. nih.gov In vitro studies using liver microsomes from different species have revealed distinct, species-specific patterns of glucuronidation. acs.orgnih.gov For example, T-2-3-glucuronide (T-2-3-GlcA) is the primary glucuronidation product in cows and goats, whereas HT-2-3-glucuronide (HT-2-3-GlcA) is the major metabolite in humans, pigs, and rats. nih.govmdpi.com Furthermore, interindividual differences in metabolic profiles within the same species have also been noted. acs.orgnih.gov

Future research should conduct more advanced investigations to:

Elucidate the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for T-2 toxin glucuronidation in different species.

Explore the genetic polymorphisms within UGT enzymes that may account for interindividual variability in metabolism.

Compare the metabolic profiles in a wider range of species, particularly those relevant to food production and toxicology.

Understanding this variability is crucial for selecting appropriate animal models for toxicological studies and for extrapolating data from animal models to humans for risk assessment.

Table 1: Species-Specific Glucuronidation of T-2 Toxin This table summarizes the major glucuronide metabolites of T-2 toxin observed in in vitro studies using liver microsomes from various species.

| Species | Major Glucuronide Metabolite | Reference |

| Human | HT-2-3-Glucuronide | nih.govmdpi.com |

| Pig | HT-2-3-Glucuronide | nih.govmdpi.com |

| Rat | HT-2-3-Glucuronide | nih.govmdpi.com |

| Cow | T-2-3-Glucuronide | nih.govmdpi.com |

| Goat | T-2-3-Glucuronide | nih.govmdpi.com |

| Mouse | HT-2-3-Glucuronide, HT-2-4-Glucuronide | nih.gov |

Exploration of Novel Enzymes and Microorganisms for Biotransformation of this compound

The primary enzymes responsible for the formation of this compound are UDP-glucuronosyltransferases (UGTs), which are key phase II metabolizing enzymes found in the liver. mdpi.com Conversely, the hydrolysis of these glucuronides back to their aglycone forms can be mediated by β-glucuronidases. acs.org The efficiency of this hydrolysis can vary depending on the enzyme's source, with enzymes from Helix pomatia, bovine liver, and Escherichia coli showing different activities. nih.gov

While the focus has been on mammalian enzymes, there is potential to explore microbial systems for biotransformation. Aerobic microorganisms have been identified that can transform the parent T-2 toxin through deacetylation or deepoxidation. nih.gov Future research could investigate:

The screening of novel microorganisms and their enzymes for the ability to specifically hydrolyze or otherwise modify this compound.

The characterization of microbial β-glucuronidases that could be used as tools for analytical methods or for potential detoxification strategies.

The engineering of enzymes or microbial pathways to efficiently and specifically target the glucuronide conjugate for detoxification.

Integration of Toxicokinetic Data with Advanced Biomonitoring for Exposure Assessment (excluding human clinical trial data)

Toxicokinetic studies show that T-2 toxin is rapidly absorbed and extensively metabolized, with glucuronides being major metabolites excreted in bile and urine. food.gov.uknih.gov This makes these conjugates important biomarkers for exposure assessment. mdpi.com Human biomonitoring studies increasingly rely on the analysis of urine for T-2 toxin and its metabolites to estimate dietary intake. nih.govmdpi.com

The integration of these two fields can be advanced by:

Developing physiologically based toxicokinetic (PBTK) models that incorporate species-specific glucuronidation data to better predict internal dose and metabolite distribution.

Using advanced biomonitoring, powered by HRMS, to identify a comprehensive panel of metabolites, including various glucuronides, in urine samples. nih.govnih.gov This provides a more accurate reflection of total exposure than measuring only the parent toxin.

Correlating urinary levels of this compound and other metabolites with dietary intake data from food surveys to refine exposure assessment models. researchgate.net

The lack of commercial standards for many T-2 metabolites remains a challenge, but the use of HRMS for tentative identification allows for a more complete assessment of the metabolic profile, which is crucial for accurate risk assessment. nih.govunina.it

Development of Predictive In Vitro Models for Glucuronide Metabolism Studies

In vitro models are essential for studying the metabolism and biotransformation of T-2 toxin without resorting to in vivo animal studies. nih.gov Human liver microsomes are extensively used to investigate both phase I and phase II metabolism, including the formation of this compound. acs.orgmdpi.com Other models include liver S9 fractions and cultured cell lines. nih.gov

The future in this area lies in developing more predictive and complex models:

Hepatocyte Co-cultures: Systems such as co-cultures of Caco-2 intestinal cells and HepaRG liver cells can better mimic the in vivo environment by accounting for the interaction between different cell types involved in absorption and metabolism. nih.gov

3D Cell Cultures: Three-dimensional "organ-on-a-chip" models can provide a more physiologically relevant environment for studying xenobiotic metabolism compared to traditional 2D cell cultures.

In Silico Models: The use of predictive tools like quantitative structure-activity relationship (QSAR) models can help to prioritize mycotoxins for further toxicological evaluation based on their predicted genotoxic or mutagenic potential. mdpi.comdiffundit.com

These advanced in vitro and in silico models can offer a more accurate prediction of in vivo metabolism and help in understanding the mechanisms of T-2 toxin glucuronidation. nih.gov

Q & A

Q. How are T-2 toxin glucuronide and its metabolites identified and quantified in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound (T2-GlcA) and Hthis compound (HT2-GlcA). Key steps include:

- Chromatographic separation : Use reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve glucuronides from matrix interferences.

- Mass spectrometry : Monitor precursor-to-product ion transitions (e.g., T2-GlcA [M+Na]+ at m/z 665.2413 → 489.2; HT2-GlcA [M+NH4]+ at m/z 623.2304 → 447.5) with high-resolution mass spectrometers (HRMS) to confirm structural identity .

- Quantification : Employ stable isotope-labeled internal standards (if available) or surrogate matrices for calibration.

Q. What are the primary metabolic pathways of T-2 toxin leading to glucuronide formation?

Methodological Answer: T-2 toxin undergoes sequential phase I and II metabolism:

- Phase I : Hydrolysis of acetyl groups (e.g., C4 deacetylation to form HT-2 toxin) and hydroxylation (e.g., C3' hydroxylation to 3'-OH-HT-2) .

- Phase II : Glucuronidation via UDP-glucuronosyltransferases (UGTs), primarily at hydroxyl groups (e.g., HT-2 toxin forms HT2-3-GlcA and HT2-4-GlcA isomers) .

- Experimental validation: Use liver microsomes (human, rat, pig) for in vitro metabolism studies and confirm glucuronide structures via NMR and LC-HRMS .

Q. How can researchers synthesize this compound standards for analytical workflows?

Methodological Answer: Enzymatic synthesis using liver microsomes is preferred due to structural fidelity:

- Microsomal incubation : Incubate T-2/HT-2 toxin with UDP-glucuronic acid and species-specific liver microsomes (e.g., human UGT1A3/1A8).

- Purification : Isolate glucuronides via preparative LC and validate purity (>95%) using HRMS and NMR (e.g., characteristic glucuronic acid anomeric proton signals at δ 5.6–5.8 ppm) .

Advanced Research Questions

Q. How do species-specific differences in glucuronidation impact extrapolation of T-2 toxin toxicity data to humans?

Methodological Answer: Species-specific UGT isoforms dictate glucuronide profiles:

- Key findings : Rats predominantly form HT2-4-GlcA, while humans produce HT2-3-GlcA as the major metabolite .

- Experimental design : Compare metabolic profiles across species using liver microsomes and recombinant UGTs. Account for interindividual variability (e.g., polymorphisms in UGT1A3) .

- Implications : Species-specific glucuronidation may underpin differences in detoxification efficiency and biomarker validity .

Q. How should researchers address contradictory data on the neurotoxic potential of T-2 glucuronides?

Methodological Answer: Discrepancies arise from incomplete characterization of glucuronide bioactivity:

- In vitro models : Use blood-brain barrier (BBB) co-cultures (e.g., endothelial cells + astrocytes) to assess glucuronide permeability. HT2-GlcA shows limited BBB penetration compared to T-2 toxin .

- Bioactivation assays : Test if glucuronides are hydrolyzed back to aglycones in target tissues (e.g., via β-glucuronidase activity in macrophages) .

Q. What methodological challenges arise in co-exposure studies of T-2 glucuronides with other mycotoxins?

Methodological Answer: Key issues include:

- Matrix effects : Co-eluting mycotoxins (e.g., deoxynivalenol glucuronide) can suppress ionization in LC-MS/MS. Mitigate via dilute-and-shoot approaches or post-column infusion .

- Biomarker specificity : Differentiate T2-GlcA from structurally similar conjugates (e.g., nivalenol glucuronide) using HRMS fragment libraries .

Q. How can in vitro models be optimized to mimic in vivo glucuronidation kinetics of T-2 toxin?

Methodological Answer:

- Physiologically based kinetic (PBK) modeling : Integrate microsomal glucuronidation rates, tissue partitioning coefficients, and biliary excretion parameters .

- 3D hepatocyte spheroids : Improve metabolic relevance over 2D models by maintaining UGT expression and co-culturing with Kupffer cells .

Data Contradiction Analysis

Q. Why do some studies report HT2-GlcA as the dominant urinary biomarker, while others detect T2-GlcA?

Methodological Answer: Discrepancies stem from:

- Analytical sensitivity : Low-abundance T2-GlcA requires optimized extraction (e.g., immunoaffinity columns) and detection limits <0.1 µg/L .

- Hydrolysis artifacts : Enzymatic hydrolysis during sample preparation (e.g., β-glucuronidase in urine) may convert HT2-GlcA to HT-2 toxin, skewing results .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.